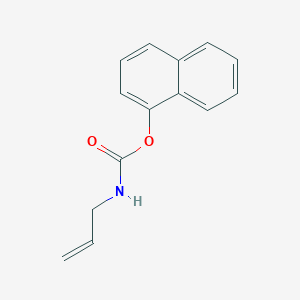

N-ヒドロキシオレアミド

概要

科学的研究の応用

MMP-2 Inhibitor I has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:

Chemistry: Used as a tool to study the inhibition of matrix metalloproteinases and their role in extracellular matrix degradation.

Biology: Helps in understanding the biological processes involving MMP-2, such as tissue remodeling and inflammation.

Industry: Utilized in the development of novel drugs and therapeutic agents targeting MMP-2.

作用機序

MMP-2阻害剤Iは、MMP-2の活性部位に結合することで、酵素による細胞外マトリックスの分解を防ぎます。 MMP-2阻害剤Iのヒドロキサム酸基は、MMP-2の活性部位にある亜鉛イオンと配位して、そのプロテアーゼ活性を阻害します . この作用により、MMP-2活性過剰に関連する組織損傷や炎症が軽減されます。

準備方法

合成経路と反応条件: MMP-2阻害剤Iの合成は、通常、オレイン酸とヒドロキシルアミンを特定の条件下で反応させることから始まります。反応は以下のように進みます。

- オレイン酸はまず、塩化チオニルを使用して対応する酸塩化物に変換されます。

- 次に、酸塩化物をヒドロキシルアミンと反応させて、ヒドロキサム酸誘導体であるMMP-2阻害剤Iを生成します。

工業生産方法: MMP-2阻害剤Iの工業生産は、同様の合成経路に従いますが、より大規模に行われます。このプロセスには以下が含まれます。

- オレイン酸からオレオイルクロリドへの大規模な変換。

- 適切な溶媒と触媒の存在下でのオレオイルクロリドとヒドロキシルアミンとの反応により、MMP-2阻害剤Iが生成されます。

化学反応の分析

反応の種類: MMP-2阻害剤Iは、ヒドロキサム酸官能基の存在により、主に置換反応を起こします。また、水素結合や金属イオンとの配位にも関与できます。

一般的な試薬と条件:

置換反応: 一般的には、塩化チオニルやヒドロキシルアミンなどの試薬を使用します。

配位反応: MMP-2阻害剤Iの阻害活性に不可欠な亜鉛などの金属イオンが含まれます。

主な生成物: オレイン酸とヒドロキシルアミンとの反応から生成される主な生成物は、MMP-2阻害剤I自体です。さらなる反応により、使用される試薬や条件に応じて、さまざまな誘導体が生成される可能性があります。

4. 科学研究への応用

MMP-2阻害剤Iは、化学、生物学、医学、工業などの分野において、科学研究で幅広い用途があります。

化学: マトリックスメタロプロテアーゼの阻害とその細胞外マトリックス分解における役割の研究に使用されます。

生物学: 組織の改変や炎症など、MMP-2を含む生物学的プロセスの理解に役立ちます。

医学: 癌、心臓血管疾患、線維症など、MMP-2活性過剰に関連する疾患の治療における潜在的な治療効果について研究されています.

工業: MMP-2を標的とした新しい薬剤や治療薬の開発に使用されています。

類似化合物との比較

MMP-2阻害剤Iは、MMP-2を特異的に阻害する点が特徴です。類似の化合物には以下が含まれます。

MMP-2阻害剤II: 化学構造が異なる、MMP-2のもう1つの強力な阻害剤。

MMP-2阻害剤III: MMP-2を標的とする、ビフェニルスルホンアミド-ヒドロキサム酸系化合物ですが、選択性と効力において異なっています.

MMP-9阻害剤I: マトリックスメタロプロテアーゼファミリーの別のメンバーであるMMP-9を標的とするが、MMP-2に対する特異性が低い.

MMP-2阻害剤Iは、MMP-2の阻害における高い特異性と効力を持ち、研究と治療の両方の用途において貴重なツールとなっています。

特性

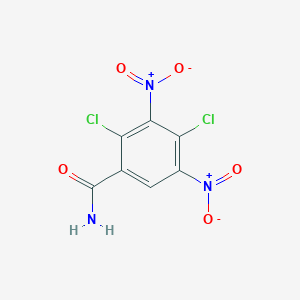

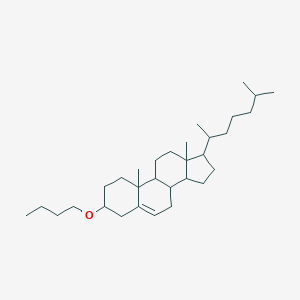

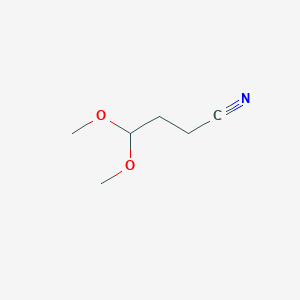

IUPAC Name |

(Z)-N-hydroxyoctadec-9-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H35NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(20)19-21/h9-10,21H,2-8,11-17H2,1H3,(H,19,20)/b10-9- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTXHELLMCCEDJG-KTKRTIGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H35NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80884461 | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10335-69-0 | |

| Record name | (9Z)-N-Hydroxy-9-octadecenamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10335-69-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Hydroxy-9-octadecenamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010335690 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 9-Octadecenamide, N-hydroxy-, (9Z)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80884461 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-hydroxyoleamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.650 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does MMP-2 Inhibitor I (N-Hydroxyoleamide) interact with its target, MMP-2, and what are the downstream effects of this interaction?

A: MMP-2 Inhibitor I (N-Hydroxyoleamide) acts as a potent and selective inhibitor of matrix metalloproteinase-2 (MMP-2), also known as gelatinase A. While the precise mechanism of action is not fully detailed in the provided research, MMP inhibitors generally function by binding to the catalytic zinc ion present in the active site of MMPs [, , ]. This binding prevents the enzyme from interacting with and cleaving its substrates, which are various components of the extracellular matrix (ECM).

- Reduced ECM degradation: MMP-2 plays a crucial role in breaking down ECM components like gelatin, collagen, and elastin. Inhibiting MMP-2 can therefore preserve ECM integrity and limit excessive degradation [, , ].

- Inhibited cell migration and invasion: ECM degradation by MMPs is essential for cell movement and invasion through tissues. N-Hydroxyoleamide's inhibitory action on MMP-2 can hinder these processes, potentially limiting tumor invasion and metastasis [, ].

- Modulation of cellular signaling: MMP activity can influence various signaling pathways involved in cell growth, differentiation, and apoptosis. Inhibiting MMP-2 with N-Hydroxyoleamide might indirectly impact these pathways [].

Q2: What is the role of MMP-2 in adipocyte differentiation, and how does N-Hydroxyoleamide affect this process?

A: Research suggests that MMP-2 plays a critical role in the early stages of adipocyte differentiation in 3T3-L1 preadipocytes []. While the exact mechanisms are not fully elucidated, evidence suggests that MMP-2 activity might be required for:

- Remodeling the ECM: Adipocyte differentiation involves significant morphological changes, requiring ECM remodeling. MMP-2 likely contributes to this process by degrading existing ECM components to allow for cell shape changes and new matrix deposition [].

- Modulating signaling pathways: MMP-2 might indirectly influence adipogenic signaling pathways by regulating the bioavailability of growth factors or by interacting with cell surface receptors [].

Q3: Are there any documented effects of shear stress on MMP-2 activity and smooth muscle cell migration, and if so, what is the role of N-Hydroxyoleamide in this context?

A: Studies using rat aortic smooth muscle cells (SMCs) demonstrate that exposure to physiological levels of shear stress significantly inhibits SMC migration, a key process in intimal hyperplasia []. This inhibitory effect is associated with a downregulation of MMP-2 activity []. While the research doesn't directly investigate N-Hydroxyoleamide's role in this specific context, it highlights the importance of MMP-2 in SMC migration and its potential as a target to modulate this process. Further research utilizing N-Hydroxyoleamide could provide valuable insights into whether its inhibitory action on MMP-2 could translate into therapeutic benefits for conditions associated with undesirable SMC migration, such as restenosis.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,11-Bis(2-hydroxyphenyl)dibenzo[b,f][1,5]diazocine-6,12(5H,11H)-dione](/img/structure/B76486.png)